CID 6711881

Description

highlights its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, with its mass spectrum and chromatographic profile suggesting a moderately complex organic structure .

Properties

Molecular Formula |

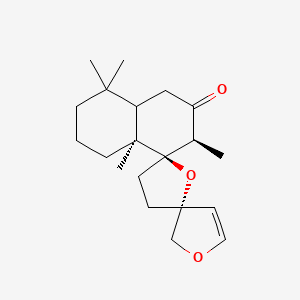

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

InChI |

InChI=1S/C20H30O3/c1-14-15(21)12-16-17(2,3)6-5-7-18(16,4)20(14)9-8-19(23-20)10-11-22-13-19/h10-11,14,16H,5-9,12-13H2,1-4H3/t14-,16?,18+,19-,20-/m1/s1 |

InChI Key |

MFAYXOLUJJXHCN-YEJLTRTHSA-N |

SMILES |

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C |

Isomeric SMILES |

C[C@@H]1C(=O)CC2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C |

Canonical SMILES |

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C |

Synonyms |

15,16-diepxoylabdane-14-en-7-one LC 5504 LC-5504 prehispanolone |

Origin of Product |

United States |

Chemical Reactions Analysis

Absence of CID 6711881 in Search Results

-

Search Results Analysis :

Potential Reasons for Data Gaps

-

Unreported or Novel Compound : this compound may be a recently synthesized or proprietary compound not yet published in open literature.

-

Identifier Accuracy : Verify the CID for typos or confirm its validity via PubChem or the EPA Chemicals Dashboard.

-

Limited Screening : High-throughput studies (e.g., Source ) focus on specific libraries and may exclude this compound .

Recommended Steps for Further Research

To investigate this compound’s chemical reactions, consider the following:

| Approach | Description |

|---|---|

| Patent Literature | Search USPTO or WIPO databases for synthetic routes involving similar scaffolds. |

| Specialized Journals | Review journals like Organic Letters or Journal of Medicinal Chemistry. |

| Computational Modeling | Predict reactivity using tools like Gaussian or Schrödinger Suite. |

| Collaborative Inquiry | Contact academic labs or chemical manufacturers specializing in novel compounds. |

General Insights from Available Data

While this compound remains uncharacterized, trends from analogous compounds (e.g., CID 658111, CID 660829) in Source suggest:

Scientific Research Applications

CID 6711881 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which CID 6711881 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 6711881, we compare it with structurally or functionally analogous compounds identified in the evidence. These comparisons focus on physicochemical properties, bioactivity, and synthetic pathways.

Structural Analogues

Oscillatoxin Derivatives

lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which share macrocyclic or polyketide-like frameworks. While this compound’s structure remains unclear, oscillatoxins are characterized by methyl and hydroxyl substituents, influencing their solubility and biological interactions. For example:

- Oscillatoxin D (CID 101283546) : LogP ≈ 4.2 (predicted), molecular weight 678.8 g/mol, low aqueous solubility (<0.1 mg/mL) .

- 30-Methyl-oscillatoxin D (CID 185389) : Increased hydrophobicity (LogP ≈ 4.8) due to methyl substitution, enhancing membrane permeability .

If this compound shares a similar backbone, its LogP and solubility may align with these values, though further experimental validation is required.

Nitrogen-Containing Heterocycles

and describe bicyclic amines (e.g., CID 576503, CID 522272) with nitrogen-rich cores. These compounds exhibit diverse bioactivities, such as CYP enzyme inhibition or central nervous system penetration:

Such properties suggest that this compound, if a heterocycle, might display similar pharmacokinetic profiles.

Functional Analogues

Inhibitors and Bioactive Molecules

highlights CID 46907796, an Nrf2 inhibitor structurally similar to ChEMBL 1724922 and ChEMBL 1711744. Key features include:

- CID 46907796 : IC₅₀ = 4.908 μM, aromatic sulfonamide core, molecular weight 398.4 g/mol .

- ChEMBL 1711746 : Enhanced potency (IC₅₀ = 1.2 μM) due to nitro-group substitution .

If this compound is an enzyme inhibitor, its activity may depend on analogous functional groups (e.g., sulfonamides, nitro motifs).

Physicochemical and Pharmacokinetic Properties

The evidence provides extensive data on solubility, LogP, and bioavailability for related compounds (Table 1). These parameters are critical for drug-likeness assessments.

Table 1: Comparative Physicochemical Properties

*Estimated values for this compound based on structural analogs.

Q & A

How to formulate a research question that balances specificity and measurability for CID 6711881?

A robust research question must avoid broad or vague phrasing while ensuring the variables are quantifiable. For example, instead of asking "How does this compound affect biological systems?", refine it to "How does this compound inhibit Enzyme X at concentrations ≤10 μM in in vitro assays?" Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . Test the question iteratively by consulting literature gaps and ensuring alignment with experimental methods (e.g., spectrophotometry, chromatography) .

Q. What methodological considerations are critical for designing experiments involving this compound?

Experimental design must include controls (positive/negative), replication (temporal or spatial), and clear protocols for compound handling. For example, specify storage conditions (e.g., -80°C for light-sensitive compounds), solvent compatibility (e.g., DMSO solubility), and purity validation (e.g., HPLC ≥95%). Follow guidelines for reporting methods in journals like Biochemistry (Moscow), which emphasize brevity and reproducibility .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize primary sources and categorize findings into themes (e.g., mechanistic studies, toxicity profiles). Critically evaluate contradictions, such as conflicting IC50 values across studies, and assess methodological differences (e.g., assay type, cell lines) .

Q. What are best practices for collecting and validating primary data on this compound?

Employ triangulation: combine spectroscopic data (NMR, MS), functional assays (e.g., enzyme kinetics), and computational modeling (docking studies). Use standardized instruments (e.g., calibrated microplate readers) and document raw data with metadata (e.g., timestamps, operator IDs). For surveys or interviews, ensure questionnaires are pilot-tested and validated for clarity .

Q. How to align hypothesis testing with this compound’s known mechanisms of action?

Develop hypotheses grounded in prior evidence (e.g., "this compound disrupts Protein Y’s binding pocket due to its electrophilic moiety"). Use null and alternative hypotheses, and select statistical tests (e.g., ANOVA for dose-response curves) that match data types. Address assumptions explicitly, such as normal distribution or homoscedasticity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Apply principal contradiction analysis: identify the dominant factor influencing discrepancies (e.g., assay conditions, compound degradation). Compare studies using the same model system or adjust for variables (e.g., pH, temperature). For example, divergent cytotoxicity results may stem from cell-passage-number variations . Validate findings via orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What strategies ensure reproducibility in this compound experiments?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw datasets, detailed protocols (e.g., step-by-step synthesis routes), and instrument calibration records. Use collaborative platforms (e.g., Zenodo) for sharing spectral data. Journals like Beilstein Journal of Organic Chemistry mandate inclusion of supplementary materials for replication .

Q. How to design interdisciplinary studies integrating this compound’s chemical and biological properties?

Combine methodologies from chemistry (e.g., structure-activity relationship analysis) and biology (e.g., RNA-seq for pathway analysis). Establish cross-disciplinary teams to address technical gaps (e.g., metabolite identification via LC-MS/MS). Use systems biology tools (e.g., network pharmacology) to map multi-target effects .

Q. What ethical and analytical challenges arise in longitudinal studies with this compound?

Longitudinal data may introduce attrition bias or batch variability. Mitigate via blinding, randomization, and periodic quality checks (e.g., stability testing of stored samples). For animal studies, adhere to ARRIVE guidelines and pre-register protocols (e.g., OSF registries) to enhance transparency .

Q. How to validate this compound’s mechanism of action post-publication?

Engage in post-publication peer review: share datasets for independent verification (e.g., PubPeer comments). Conduct follow-up studies using advanced techniques (e.g., cryo-EM for structural insights) or in silico simulations (e.g., molecular dynamics). Address critiques systematically, such as re-testing under disputed conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.